molecular formula C13H14ClNS B3429518 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole CAS No. 749906-94-3

5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole

Cat. No. B3429518
CAS RN: 749906-94-3
M. Wt: 251.78 g/mol
InChI Key: HGUIEYTXMGRBNL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole (CMPT) is a heterocyclic compound belonging to the thiazole family. CMPT is a highly versatile compound that has been used in a variety of applications, ranging from industrial to medicinal. It has been studied extensively for its potential use in various scientific research applications, such as drug design and development, as well as in the study of biochemical and physiological processes. In

Scientific Research Applications

Spectroscopic Identification and Molecular Docking Studies

A comprehensive study was conducted on compounds similar to "5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole," focusing on their molecular structure, electronic properties, and spectroscopic identification. The research highlighted the significance of thiazole compounds in developing natural products and pharmaceutical agents. The use of density functional theory (DFT) calculations unveiled insights into the molecular-orbital interaction and structural characteristics. Additionally, molecular docking studies were employed to investigate the potential of these compounds against cancer proteins, emphasizing their role in pharmaceutical research (Shanmugapriya et al., 2022).

Quantum Chemical Analysis and Biological Activity

Further research into compounds with the "this compound" motif explored their quantum chemical aspects, including the analysis of vibrational wavenumbers and molecular electrostatic potential (MEP). The study also delved into their biological activities, revealing antimicrobial and antifungal effects, highlighting their potential in developing new pharmacological agents (Viji et al., 2020).

Molecular Docking and Computational Studies

Another angle of research on these thiazole derivatives involved molecular docking and computational studies, which emphasized their binding affinity with various proteins. This approach provides valuable insights into the design of novel compounds with enhanced biological activities, opening pathways for the development of new therapeutic agents (Jayasudha et al., 2020).

Synthesis and Pharmacological Evaluation

The synthesis and preliminary pharmacological evaluation of novel thiadiazoles and thiazoles, incorporating similar motifs, have also been reported. These studies aim at assessing their anticancer properties, providing a foundation for further development of these compounds as potential anticancer agents (Gomha et al., 2014).

properties

IUPAC Name

5-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNS/c1-9(2)10-3-5-11(6-4-10)13-15-8-12(7-14)16-13/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIEYTXMGRBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220529
Record name 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749906-94-3
Record name 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749906-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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